molecular formula C16H17BrN2O2 B12233668 2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12233668
M. Wt: 349.22 g/mol
InChI Key: ABPRLUWZZSPHEK-UHFFFAOYSA-N
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Description

2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromopyridine moiety and dimethoxy groups attached to the tetrahydroisoquinoline core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The dimethoxy groups may enhance the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromopyridin-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both the bromopyridine and dimethoxy groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C16H17BrN2O2

Molecular Weight

349.22 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C16H17BrN2O2/c1-20-14-8-11-5-7-19(10-12(11)9-15(14)21-2)16-13(17)4-3-6-18-16/h3-4,6,8-9H,5,7,10H2,1-2H3

InChI Key

ABPRLUWZZSPHEK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C3=C(C=CC=N3)Br)OC

Origin of Product

United States

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